![molecular formula C16H19BrN2O2S B2809791 ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide CAS No. 123044-25-7](/img/no-structure.png)

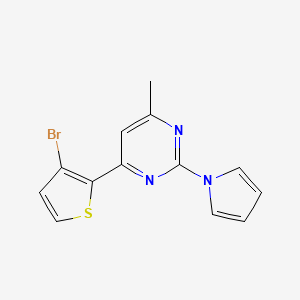

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases . These compounds exhibit a broad spectrum of pharmacological activity , which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones .

Synthesis Analysis

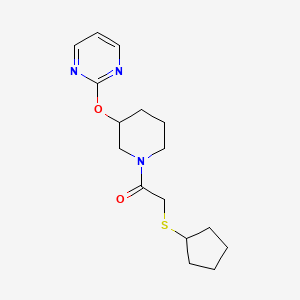

The synthesis of this compound involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .Molecular Structure Analysis

The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The structure of the newly synthesized compounds was determined on the basis of their elemental compositions, one- and two-dimensional NMR spectra, and IR spectra .Chemical Reactions Analysis

The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5 H - [1,3]thiazolo [3,2- a ]pyrimidine-6-carboxylates .Physical And Chemical Properties Analysis

The yield of the compound was 0.35 g (35%), off-white crystals, mp 131–132°C. The IR spectrum, ν, cm –1 : 3099 (OH), 2880 (CH 3 ), 1700 (C=O), 1606 (C=C), 1600–1615 (C=C arom ), 1500 (C=N) .Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor activities . They are promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

These compounds have also shown significant antibacterial activities . This makes them potential candidates for the development of new antibacterial agents.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidine derivatives have been found to exhibit anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases.

Antiviral Activity

Thiazole derivatives, which include thiazolo[3,2-a]pyrimidine, have been associated with antiviral activities . This indicates their potential application in antiviral drug development.

Neuroprotective Activity

Some research suggests that triazole-pyrimidine hybrids, which could include thiazolo[3,2-a]pyrimidine derivatives, may have neuroprotective effects . This suggests potential applications in neurodegenerative disease treatment.

Antimicrobial Activity

Compounds related to thiazolo[3,2-a]pyrimidine have been proven to have antimicrobial activity . This suggests their potential use in the development of new antimicrobial drugs.

Mechanism of Action

Target of Action

It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Mode of Action

The reaction mechanism of similar compounds involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes a [3,3]-claisen rearrangement .

Biochemical Pathways

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Pharmacokinetics

The compound’s molecular weight is 38331 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

High antitumor, antibacterial, and anti-inflammatory activities of similar compounds have been demonstrated .

Action Environment

The compound’s synthesis involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°c under ultrasonic activation , suggesting that the synthesis environment could potentially influence the compound’s properties.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide' involves the condensation of ethyl 2-aminothiophene-3-carboxylate with 2-phenylacetonitrile followed by cyclization with chloroacetic acid and sodium azide. The resulting compound is then reacted with methyl iodide to form the final product, which is then converted to the hydrobromide salt." "Starting Materials": ["Ethyl 2-aminothiophene-3-carboxylate", "2-Phenylacetonitrile", "Chloroacetic acid", "Sodium azide", "Methyl iodide"] "Reaction": ["Step 1: Condensation of ethyl 2-aminothiophene-3-carboxylate with 2-phenylacetonitrile in the presence of a base such as potassium carbonate to form ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.", "Step 2: Cyclization of the intermediate compound with chloroacetic acid and sodium azide in the presence of a catalyst such as copper sulfate to form the corresponding azide.", "Step 3: Reaction of the azide with methyl iodide in the presence of a base such as sodium hydride to form the final product, ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide.", "Step 4: Conversion of the final product to the hydrobromide salt by treatment with hydrobromic acid."] | |

CAS RN |

123044-25-7 |

Molecular Formula |

C16H19BrN2O2S |

Molecular Weight |

383.3 |

IUPAC Name |

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |

InChI |

InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H |

InChI Key |

PPAHXXNRLQNTBH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid](/img/structure/B2809712.png)

![2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2809714.png)

![methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2809716.png)

![Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2809719.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate](/img/structure/B2809723.png)

![5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2809724.png)

![{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2809725.png)

![3-Methyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B2809726.png)

![2-(4-Bromobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2809727.png)